Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a combination of furan, thiophene, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling through sulfamoylation and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it into amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[2-(furan-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate: Lacks the thiophen-3-yl group, which may affect its reactivity and applications.
Methyl 3-{[2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate: Lacks the furan-2-yl group, potentially altering its chemical properties and biological activity.
Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]amino}thiophene-2-carboxylate: Contains an amino group instead of a sulfamoyl group, which can significantly change its reactivity and interactions with biological targets.
Uniqueness
The presence of both furan and thiophene rings, along with the sulfamoyl group, gives Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(5-8-24-15)25(19,20)17-9-12(11-4-7-23-10-11)13-3-2-6-22-13/h2-8,10,12,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLRXJNGJZOSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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